REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([S:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[N:6]=1)C.OS(O)(=O)=O.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[CH2:13]([S:12][C:7]1[N:6]=[C:5]([CH:4]=[O:3])[CH:10]=[C:9]([CH3:11])[N:8]=1)[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:2.3.4|
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Name
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4-Diethoxymethyl-2-hexylsulfanyl-6-methyl-pyrimidine
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Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=NC(=NC(=C1)C)SCCCCCC)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by silica gel chromatography with a heptane/DCM gradient of 100:0 to 67:33
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)SC1=NC(=CC(=N1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |